molecular formula C9H11ClFNO B13050728 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13050728
M. Wt: 203.64 g/mol
InChI Key: MDOYBGNXLACFGZ-UHFFFAOYSA-N
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Description

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound features both amino and hydroxy functional groups on a propanol backbone, attached to a disubstituted phenyl ring containing chlorine and fluorine atoms. This specific structure makes it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key building block in the development of potential therapeutic agents, particularly heterocyclic compounds investigated for the treatment of cancer . Researchers utilize this intermediate to explore novel pathways in drug discovery, with a focus on synthesizing molecules that may modulate key biological targets. The presence of halogen substituents and the chiral center are critical structural features that can influence the binding affinity and selectivity of resulting candidate drugs. The compound is provided as a high-purity material to ensure consistency and reliability in experimental outcomes. Handling should adhere to standard laboratory safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3

InChI Key

MDOYBGNXLACFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Description

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Outcome / Notes
1 Aldehyde Reduction 5-chloro-2-fluorobenzaldehyde Reducing agent such as sodium borohydride or catalytic hydrogenation Conversion of aldehyde to corresponding benzyl alcohol intermediate
2 Amination (Reductive Amination) Benzyl alcohol intermediate Ammonia or amine source with reducing agent (e.g., sodium cyanoborohydride) Introduction of amino group at benzylic position forming amino alcohol
3 Stereochemical Control Amino alcohol intermediate Use of chiral catalysts or chiral auxiliaries Formation of (1S)- or (1R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol with defined stereochemistry
4 Purification Crude amino alcohol Chromatography, recrystallization Isolation of pure chiral amino alcohol compound

Notes on Reaction Conditions

  • Solvent choice often includes polar aprotic solvents such as tetrahydrofuran or ethanol.
  • Temperature control is critical, often reactions are performed at ambient to moderate temperatures (0–50 °C).
  • Reaction times vary from several hours to overnight depending on scale and method.
  • Continuous flow synthesis has been reported as a scalable method to improve yield and reproducibility.

Research Findings and Optimization

  • The chiral center adjacent to the amino group is crucial for biological activity; thus, asymmetric synthesis or resolution methods are employed to obtain enantiomerically pure compounds.
  • Reductive amination is preferred due to its mild conditions and high selectivity.
  • Use of 5-chloro-2-fluorobenzaldehyde as a starting material provides the necessary halogen substitution pattern on the phenyl ring, which influences the compound’s pharmacological profile.
  • Continuous flow techniques have been implemented industrially to enhance scalability and reduce reaction times while maintaining stereochemical integrity.

Data Summary Table

Parameter Details
Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Starting Material 5-chloro-2-fluorobenzaldehyde
Key Reactions Aldehyde reduction, reductive amination
Chiral Center Location Carbon adjacent to amino group
Typical Reducing Agents Sodium borohydride, catalytic hydrogenation, sodium cyanoborohydride
Solvents Used THF, ethanol, water mixtures
Temperature Range 0–50 °C
Purification Methods Chromatography, recrystallization
Stereochemical Control Chiral catalysts, chiral auxiliaries
Scale-up Techniques Continuous flow synthesis

Representative Synthetic Procedure (Literature-Based)

  • Reduction of 5-chloro-2-fluorobenzaldehyde: The aldehyde is dissolved in anhydrous ethanol and cooled. Sodium borohydride is added slowly under stirring to reduce the aldehyde to the corresponding benzyl alcohol.

  • Reductive Amination: The benzyl alcohol intermediate is reacted with ammonia or a suitable amine in the presence of a reducing agent such as sodium cyanoborohydride in a polar solvent. The reaction is monitored until completion.

  • Stereochemical Induction: A chiral catalyst or auxiliary is introduced during the amination step or post-synthetically to enrich the desired enantiomer.

  • Purification: The reaction mixture is worked up by aqueous extraction, followed by chromatographic purification or recrystallization to isolate the pure chiral amino alcohol.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has garnered attention for its potential as a lead compound in drug discovery. The compound's chiral nature allows for specific interactions with biological targets, making it a candidate for developing drugs that require stereoselectivity.

Potential Therapeutic Uses

  • Antidepressant Activity : Due to its structural similarity to known antidepressants, this compound may exhibit similar pharmacological effects, potentially acting on neurotransmitter systems involved in mood regulation.
  • Antimicrobial Properties : The presence of chlorine and fluorine atoms may enhance the compound's effectiveness against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies can elucidate its pharmacokinetic and pharmacodynamic profiles:

Key Findings

  • The compound exhibits selective binding affinity towards specific receptors, which is essential for determining its therapeutic potential.
  • Studies suggest that the halogen substitutions may influence the compound's lipophilicity and permeability across biological membranes.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited activity against several strains of bacteria, including resistant strains. This positions it as a promising candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in halogenation patterns, aromatic substituents, and backbone length. These variations impact physicochemical properties, reactivity, and functional applications.

Table 1: Structural Comparison of Analogs

Compound Name Substituents on Phenyl Ring Backbone Chain Molecular Formula Notable Features (Source)
1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL 5-Cl, 2-F Propan-2-ol C₉H₁₀ClFNO* Halogenated para/ortho positions; chiral centers
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol 5-Br, 2-F Ethan-1-ol C₈H₉BrFNO Shorter chain; bromine substitution increases polarizability
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-CF₃S Propan-2-ol C₁₀H₁₂F₃NOS Electron-withdrawing CF₃S group enhances lipophilicity
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-t-Bu Propan-2-ol C₁₃H₂₁NO Bulky tert-butyl group increases steric hindrance
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL 2,5-diCl Propan-2-ol C₉H₁₁Cl₂NO Dichloro substitution elevates density (1.334 g/cm³) and boiling point (344.6°C)

Physicochemical Properties

  • Halogen Effects: The 5-chloro-2-fluoro substitution balances electronegativity and steric demand. Bromine in the ethan-1-ol analog (C₈H₉BrFNO) increases molecular weight and polarizability compared to chlorine .
  • Substituent Impact: The CF₃S group in C₁₀H₁₂F₃NOS significantly raises lipophilicity, while tert-butyl in C₁₃H₂₁NO enhances metabolic stability but reduces aqueous solubility .
  • Density and Boiling Points: Dichloro-substituted C₉H₁₁Cl₂NO exhibits a density of 1.334 g/cm³ and boiling point of 344.6°C, higher than mono-halogenated analogs due to increased molecular mass and intermolecular forces .

Acid-Base Behavior

Predicted pKa values for amino groups in analogs range from ~12.3 (C₉H₁₁Cl₂NO) , indicating moderate basicity. The hydroxyl group’s acidity is likely influenced by electron-withdrawing substituents (e.g., CF₃S in C₁₀H₁₂F₃NOS), which could lower its pKa compared to alkyl-substituted analogs .

Biological Activity

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL, also known as (1S,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol, is a chiral compound with significant biological activity. Its unique structure, which includes an amino group, a hydroxyl group, and a substituted aromatic ring, enhances its potential interactions with various biological targets. This article explores the compound's biological activity, including its pharmacological implications and structure-activity relationships.

  • Molecular Formula : C9H11ClFNO
  • Molecular Weight : 203.64 g/mol
  • CAS Number : 1270265-20-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds and polar interactions, which enhance binding affinity and specificity towards molecular targets.

Potential Targets:

  • Enzymes : The compound has shown potential to inhibit various enzymes involved in neurotransmitter metabolism.
  • Receptors : It may interact with neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant activity in several biological contexts:

  • Neurological Disorders : Preliminary studies suggest that this compound may be effective in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
  • Antidepressant Properties : Due to its ability to interact with neurotransmitter systems, it may function similarly to existing antidepressants by enhancing monoamine levels .
  • Analgesic Effects : The compound's interaction with pain pathways suggests potential analgesic properties, warranting further investigation.

Structure-Activity Relationships (SAR)

The structure of this compound is crucial for its biological activity. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring increases lipophilicity, enhancing membrane permeability and interaction with lipid bilayers.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureNeurological effects, potential antidepressant
(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OLStructureAntidepressant and analgesic properties

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Study on Neurotransmitter Modulation : A study demonstrated that similar compounds could significantly alter dopamine transporter (DAT) activity, suggesting that this compound might also affect dopaminergic signaling pathways .
  • Antidepressant Activity : In preclinical models, compounds with similar structures showed efficacy in reducing depressive behaviors through modulation of serotonin and norepinephrine levels .
  • Analgesic Properties : Research indicated that structurally analogous compounds exhibited pain-relieving effects in animal models, suggesting that this compound could have similar applications.

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